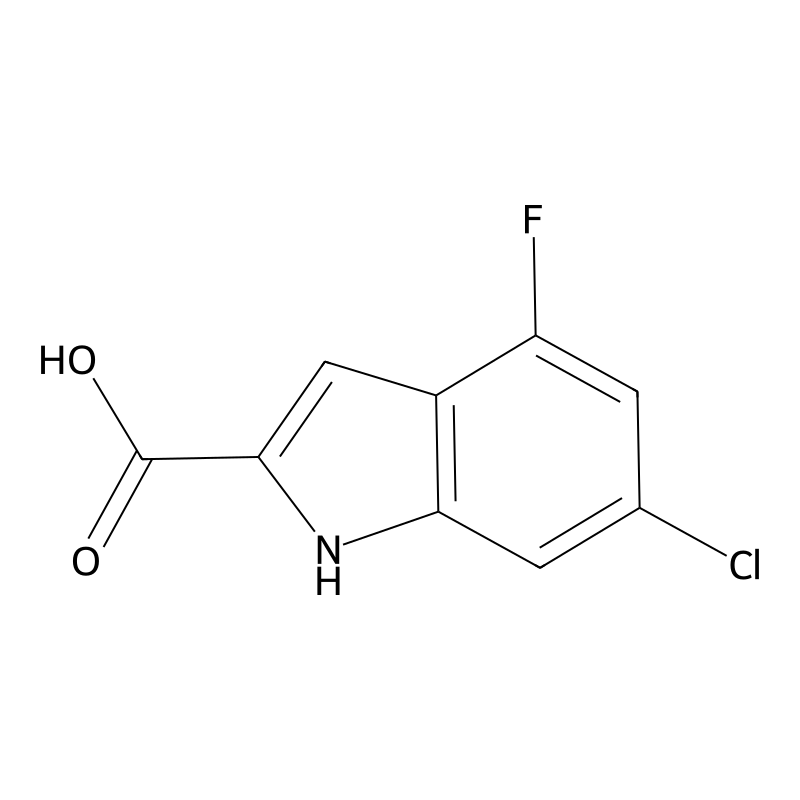

6-chloro-4-fluoro-1H-indole-2-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Pharmaceutical Building Block:

-chloro-4-fluoro-1H-indole-2-carboxylic acid (6-Cl-4-F-ICA) possesses a unique combination of functional groups, making it a potentially valuable building block for the synthesis of diverse pharmaceutical agents. The presence of the indole ring system, a common scaffold found in many biologically active molecules, combined with the chlorine and fluorine substituents, offers opportunities for tailoring the physicochemical properties and biological activity of the final drug candidate.

Investigation in Medicinal Chemistry:

Studies have explored the potential of 6-Cl-4-F-ICA as a precursor for the synthesis of novel kinase inhibitors. Kinases are enzymes involved in various cellular signaling pathways, and their inhibition holds promise for the treatment of several diseases, including cancer and inflammatory conditions [].

Research in Radiopharmaceutical Development:

The incorporation of fluorine-18 (18F), a radioactive isotope, into 6-Cl-4-F-ICA has been investigated for its potential application in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique used in diagnosing and monitoring various diseases. The radiolabeled 6-Cl-4-F-ICA molecule could potentially serve as a probe for specific targets in the body, aiding in disease diagnosis and treatment evaluation [].

6-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C₉H₅ClFNO₂ and a molecular weight of approximately 213.59 g/mol. This compound features a unique indole structure, which is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring. The presence of chlorine and fluorine substituents at the 6 and 4 positions, respectively, contributes to its distinctive properties and reactivity. It is classified as harmful if swallowed and may cause skin irritation, indicating the need for careful handling in laboratory settings .

As with any new compound, it is advisable to handle 6-chloro-4-fluoro-1H-indole-2-carboxylic acid with proper safety precautions. Specific hazard information is not currently available, but general guidelines for handling organic compounds should be followed, including:

- Wearing gloves and eye protection

- Working in a well-ventilated fume hood

- Following safe disposal practices

The reactivity of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of an indole derivative.

- Nucleophilic Substitution: The chlorine atom can undergo substitution reactions with various nucleophiles, allowing for further functionalization.

These reactions highlight the compound's potential as a building block in organic synthesis.

The synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Starting Materials: Use of commercially available indole derivatives as precursors.

- Halogenation: Introduction of chlorine and fluorine through electrophilic aromatic substitution.

- Carboxylation: Formation of the carboxylic acid group via carbon dioxide insertion or direct carboxylation techniques.

These methods can vary in complexity and yield, depending on the specific reagents and conditions employed .

6-Chloro-4-fluoro-1H-indole-2-carboxylic acid has several applications in research and industry:

- Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.

- Material Science: Its unique properties make it suitable for developing novel materials with specific electronic or optical characteristics.

The compound's versatility underscores its importance in various fields .

Several compounds share structural similarities with 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-6-fluoro-1H-indole-2-carboxylic acid | Similar halogen substitutions | Different positional isomer affecting reactivity |

| 5-Fluoroindole | Fluorine substitution at position five | Lacks chlorine; different biological activities |

| 6-Bromoindole | Bromine substitution at position six | Different halogen; potential for different reactivity |

The unique combination of chlorine and fluorine substituents in 6-chloro-4-fluoro-1H-indole-2-carboxylic acid sets it apart from these similar compounds, influencing its chemical behavior and biological activity .

The compound 6-chloro-4-fluoro-1H-indole-2-carboxylic acid possesses the molecular formula C9H5ClFNO2 with a molecular weight of 213.59 grams per mole [1] [2] [3]. This molecular composition indicates the presence of nine carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The exact mass of this compound has been determined to be 212.999283 atomic mass units [4].

The Chemical Abstracts Service registry number for this compound is 186446-27-5, and it is catalogued under the MDL number MFCD02664525 [1] [3]. The calculated density of the compound is 1.6±0.1 grams per cubic centimeter, with a predicted boiling point of 444.0±40.0 degrees Celsius at 760 millimeters of mercury [4]. The computed logarithmic partition coefficient (LogP) ranges from 2.51 to 2.66, indicating moderate lipophilicity [2] [4].

Table 1: Basic Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClFNO₂ |

| Molecular Weight (g/mol) | 213.59 |

| CAS Number | 186446-27-5 |

| MDL Number | MFCD02664525 |

| Exact Mass | 212.999283 |

| Density (g/cm³) | 1.6±0.1 |

| Boiling Point (°C) | 444.0±40.0 at 760 mmHg |

| Flash Point (°C) | 222.3±27.3 |

| LogP | 2.51-2.66 |

| Topological Polar Surface Area (Ų) | 53.09 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

The topological polar surface area of the molecule is calculated to be 53.09 square angstroms, which falls within the range typical for compounds with moderate membrane permeability [2]. The molecule contains one hydrogen bond acceptor and two hydrogen bond donors, with one rotatable bond contributing to its conformational flexibility [2].

Structural features of the indole scaffold

The indole scaffold represents a fundamental bicyclic aromatic system consisting of a benzene ring fused to a five-membered pyrrole ring [5] [6] [7]. This heterocyclic framework is characterized by its planar molecular geometry, where all carbon and nitrogen atoms adopt sp2 hybridization [7] [8]. The aromatic character of the indole system arises from the delocalization of ten π-electrons across the bicyclic structure, satisfying Hückel's rule for aromaticity [7] [8].

The indole ring system exhibits unique electronic properties due to the fusion of an electron-rich pyrrole ring with a benzene ring [5] [6]. The nitrogen atom in the five-membered ring contributes two electrons to the π-system while maintaining its lone pair in an sp2 orbital perpendicular to the aromatic plane [7]. This electronic configuration results in the pyrrole portion being electron-excessive, making the indole scaffold particularly susceptible to electrophilic aromatic substitution reactions [7] [9].

The benzene ring fusion to the pyrrole occurs through the 2,3-positions of the pyrrole, creating a rigid planar structure [5] [8]. This fusion significantly affects the electron density distribution within the molecule, with the C-3 position of the indole ring typically showing the highest electron density and thus the greatest reactivity toward electrophiles [7] [10]. The aromatic stabilization energy of the indole system is substantial due to the extended conjugation across both rings [11].

Computational studies using density functional theory have demonstrated that the indole scaffold maintains its aromatic character through resonance structures that delocalize electron density across the entire bicyclic framework [12] [13]. The hybrid orbital structure creates a stable aromatic system with characteristic absorption in the ultraviolet region, typically showing λmax values around 270-280 nanometers [14] [13].

Position-specific halogen substitution patterns

The halogen substitution pattern in 6-chloro-4-fluoro-1H-indole-2-carboxylic acid involves the strategic placement of chlorine at position 6 and fluorine at position 4 of the indole ring system [1] [3]. These positions correspond to specific carbon atoms within the benzene portion of the bicyclic indole framework, where position 4 is adjacent to the nitrogen-containing pyrrole ring, while position 6 is located meta to the fusion point [4] [15].

The chlorine atom at position 6 exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms [16]. Chlorine, with an electronegativity of 3.16, significantly influences the electron density distribution within the aromatic system [16]. The inductive effect operates through sigma bonds, drawing electron density away from the ring system, while the resonance effect allows for the delocalization of electron density toward the chlorine atom [17] [18].

The fluorine substitution at position 4 represents the most electronegative halogen substitution possible, with fluorine having an electronegativity of 3.98 [16]. This substitution creates a pronounced electron-withdrawing environment that significantly affects the electronic properties of the indole scaffold [19]. Studies on position-dependent fluorine substitution in indole derivatives have demonstrated that fluorine at the 4-position substantially modulates the La/Lb mixing in the excited states [19].

Table 2: Halogen Substitution Effects

| Position | Halogen | Electronegativity | Primary Effect | Secondary Effect |

|---|---|---|---|---|

| 4 | Fluorine | 3.98 | Strong electron withdrawal | Deactivation of ring |

| 6 | Chlorine | 3.16 | Moderate electron withdrawal | Meta-directing |

The combined electronic effects of both halogen substituents create a significantly electron-deficient aromatic system [9] . The electron-withdrawing nature of both substituents decreases the overall electron density of the indole ring, making it less reactive toward electrophilic aromatic substitution while potentially increasing its reactivity toward nucleophilic attack [16]. The positioning of these halogens also influences the compound's physical properties, including its solubility, stability, and intermolecular interactions [21].

Crystallographic studies of halogen-substituted indole derivatives have revealed that the presence of fluorine and chlorine atoms significantly affects the molecular packing and intermolecular interactions [21]. The halogen atoms can participate in halogen bonding interactions, where they act as electron acceptors, forming directional non-covalent interactions with electron-rich species [22].

Carboxylic acid functionality and its structural implications

The carboxylic acid functional group (-COOH) at position 2 of the indole ring introduces significant structural and electronic modifications to the molecular framework [23] [24]. The carboxyl group consists of a carbonyl carbon bonded to both a hydroxyl group and the indole ring, creating a planar arrangement that can participate in extensive resonance interactions [23] [25].

The carboxylic acid functionality acts as a powerful electron-withdrawing group through both inductive and mesomeric effects [23] [26] [27]. The inductive effect results from the high electronegativity of the oxygen atoms, which draw electron density away from the indole ring through the sigma bond framework [24] [25]. The mesomeric effect allows for resonance stabilization through the delocalization of π-electrons from the aromatic system toward the carbonyl oxygen [27] [25].

The presence of the carboxyl group significantly enhances the acidity of the compound compared to unsubstituted indole derivatives [23] [26]. The electron-withdrawing nature of the carboxyl group stabilizes the conjugate base formed upon deprotonation, lowering the pKa value and increasing the compound's acidic character [24] [26]. This enhanced acidity is further amplified by the additional electron-withdrawing effects of the halogen substituents [27].

Table 3: Carboxylic Acid Functional Effects

| Property | Effect | Mechanism |

|---|---|---|

| Electron Density | Decreased | Inductive withdrawal |

| Acidity | Enhanced | Conjugate base stabilization |

| Hydrogen Bonding | Increased | Donor/acceptor capability |

| Polarity | Increased | Polar functional group |

| Solubility | Modified | Hydrophilic character |

The carboxyl group introduces hydrogen bonding capabilities to the molecule, functioning as both a hydrogen bond donor (through the hydroxyl hydrogen) and acceptor (through the carbonyl oxygen) [28] [29]. This dual functionality significantly influences the compound's intermolecular interactions, affecting its physical properties such as melting point, boiling point, and solubility characteristics [28].

Studies on indole-2-carboxylic acid derivatives have demonstrated that the carboxyl group at position 2 participates in intramolecular interactions with the indole nitrogen [30] [28]. These interactions can influence the conformational preferences of the molecule and affect its biological activity [30]. The carboxylic acid functionality also provides a site for chemical modification through esterification, amidation, or other derivatization reactions [30].

The topological polar surface area contribution of the carboxyl group (approximately 37 Ų) significantly increases the overall polarity of the molecule [2]. This enhanced polarity affects the compound's distribution properties and potential for crossing biological membranes [2].

Comparative analysis with positional isomers (e.g., 4-chloro-6-fluoro-1H-indole-2-carboxylic acid)

The positional isomer 4-chloro-6-fluoro-1H-indole-2-carboxylic acid represents a structurally related compound where the positions of the chlorine and fluorine atoms are interchanged compared to the title compound [31] [32] . This isomer maintains the same molecular formula (C9H5ClFNO2) and molecular weight (213.59 g/mol) but exhibits distinct electronic and steric properties due to the altered halogen positioning [31] [32].

The 4-chloro-6-fluoro isomer bears the CAS number 383133-62-8, distinguishing it from the 6-chloro-4-fluoro isomer (CAS 186446-27-5) [31]. Both compounds share identical molecular connectivity for the carboxylic acid group at position 2, but the reversed halogen substitution pattern creates significant differences in their electronic structure and reactivity profiles [32] .

Table 4: Positional Isomer Comparison

| Property | 6-chloro-4-fluoro isomer | 4-chloro-6-fluoro isomer |

|---|---|---|

| CAS Number | 186446-27-5 | 383133-62-8 |

| Chlorine Position | Position 6 | Position 4 |

| Fluorine Position | Position 4 | Position 6 |

| Electronic Distribution | Different pattern | Altered distribution |

| Steric Environment | Specific arrangement | Modified arrangement |

The electronic effects of the halogen substitution patterns differ significantly between the two isomers [19] . In the 6-chloro-4-fluoro compound, the highly electronegative fluorine atom is positioned adjacent to the pyrrole nitrogen, creating a strong localized electron-withdrawing effect [19]. Conversely, in the 4-chloro-6-fluoro isomer, the chlorine atom occupies this critical position, while fluorine is positioned at the 6-position .

Computational studies on fluoroindole derivatives have demonstrated that the position of fluorine substitution dramatically affects the La/Lb character mixing in the excited states [19]. The 4-fluoroindole system shows different photophysical properties compared to 6-fluoroindole, with implications for the electronic behavior of the corresponding carboxylic acid derivatives [19]. These differences translate to variations in absorption spectra, fluorescence properties, and chemical reactivity between the positional isomers [19].

The steric environments surrounding the halogen atoms also differ between the isomers, potentially affecting their crystal packing, intermolecular interactions, and biological activities [21]. Crystallographic analyses of halogen-substituted indole derivatives have revealed that halogen positioning significantly influences the formation of halogen bonds and other non-covalent interactions [21].

Studies on indole-2-carboxylic acid derivatives as enzyme inhibitors have shown that the specific positioning of substituents can dramatically affect binding affinity and selectivity [30] . The 4-chloro-6-fluoro substitution pattern may interact differently with biological targets compared to the 6-chloro-4-fluoro arrangement, leading to distinct pharmacological profiles .

Physical State and Appearance Characteristics

6-Chloro-4-fluoro-1H-indole-2-carboxylic acid exists as a crystalline solid under standard conditions . The compound typically appears as a white to light yellow powder with a characteristic crystalline structure [2]. The molecular formula C₉H₅ClFNO₂ corresponds to a molecular weight of 213.59 grams per mole [2]. The compound's physical state reflects the strong intermolecular forces present due to the carboxylic acid functionality and halogen substituents.

The exact mass of the compound has been determined to be 212.999283 atomic mass units . The compound maintains thermal stability up to its predicted boiling point of 444.0±40.0 degrees Celsius at 760 millimeters of mercury pressure . The flash point is calculated to be 222.3±27.3 degrees Celsius , indicating moderate thermal stability under normal handling conditions.

Table 1: Basic Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClFNO₂ |

| Molecular Weight (g/mol) | 213.59 |

| CAS Number | 186446-27-5 |

| MDL Number | MFCD02664525 |

| Exact Mass | 212.999283 |

| Density (g/cm³) | 1.6±0.1 |

| Boiling Point (°C) | 444.0±40.0 |

| Flash Point (°C) | 222.3±27.3 |

| LogP | 2.51-2.66 |

| TPSA (Ų) | 53.09 |

| H-Bond Donors | 2 |

| H-Bond Acceptors | 1 |

| Rotatable Bonds | 1 |

Solubility Profile and Partition Coefficients

The logarithmic partition coefficient (LogP) of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid ranges from 2.51 to 2.66 [2], indicating moderate lipophilicity. This value suggests that the compound exhibits balanced hydrophobic and hydrophilic characteristics, primarily due to the presence of the carboxylic acid group alongside the halogenated indole ring system.

The compound demonstrates limited water solubility, which is characteristic of halogenated indole derivatives [3] [4]. The carboxylic acid functional group provides some hydrophilic character, enabling moderate solubility in polar solvents such as dimethyl sulfoxide . The polar character of the molecule is reflected in its topological polar surface area of 53.09 square angstroms [2], which falls within the range typical for compounds with moderate membrane permeability.

The presence of both chlorine and fluorine substituents influences the overall solubility profile. Fluorine's high electronegativity contributes to the compound's polar character, while chlorine adds to the molecular bulk and hydrophobic surface area [4]. The combination of these effects results in preferential solubility in polar aprotic solvents compared to protic solvents or water.

Stability Under Various Conditions

6-Chloro-4-fluoro-1H-indole-2-carboxylic acid exhibits notable thermal stability, with a predicted boiling point of 444.0±40.0 degrees Celsius . This thermal stability is attributed to the robust indole ring system and the stabilizing effects of the halogen substituents. The compound's calculated density of 1.6±0.1 grams per cubic centimeter indicates a compact molecular packing that contributes to its physical stability.

The electronic configuration of the compound, with electron-withdrawing groups at multiple positions, contributes to its chemical stability. The chlorine and fluorine substituents reduce the electron density of the indole ring, making it less susceptible to electrophilic attack and thereby enhancing its chemical stability under oxidative conditions [6] [7].

Storage recommendations typically specify sealed conditions at 2-8 degrees Celsius to maintain compound integrity [2]. The compound's stability profile makes it suitable for various synthetic applications where thermal and chemical resistance are required [8].

Acid-Base Properties of the Carboxylic Acid Moiety

The carboxylic acid group in 6-chloro-4-fluoro-1H-indole-2-carboxylic acid exhibits enhanced acidity compared to simple carboxylic acids due to the electron-withdrawing effects of the halogen substituents. The predicted pKa value of 3.86±0.30 [9] indicates that the compound is significantly more acidic than typical carboxylic acids, which generally have pKa values around 4.8.

The enhanced acidity results from the stabilization of the conjugate base through resonance with the indole ring system and the inductive effects of the chlorine and fluorine substituents [10] [11]. Studies on related indole carboxylic acids have shown that the position and nature of substituents significantly influence the acid-base properties [11]. The electron-withdrawing nature of the halogen substituents increases the stability of the deprotonated carboxylate form, thereby lowering the pKa value.

The compound contains two hydrogen bond donors and one hydrogen bond acceptor [2], with the carboxylic acid group serving as both a donor and acceptor. This dual functionality enables the formation of strong intermolecular hydrogen bonds, contributing to the compound's crystalline structure and physical properties [12].

Electronic Effects of Halogen Substituents

The halogen substituents in 6-chloro-4-fluoro-1H-indole-2-carboxylic acid exert significant electronic effects on the indole ring system. Fluorine at position 4 exhibits the strongest electron-withdrawing effect due to its high electronegativity of 3.98 [6] [7]. This substitution creates a pronounced electron-deficient environment that significantly affects the electronic properties of the indole scaffold.

The fluorine substitution at position 4 operates primarily through inductive effects, drawing electron density away from the aromatic system through sigma bonds [6]. Research on fluorinated aromatic compounds has demonstrated that fluorine substitution can lead to enhanced stability and altered reactivity patterns [7]. The electron-withdrawing effect of fluorine is particularly pronounced due to its position adjacent to the nitrogen-containing pyrrole ring portion of the indole system.

Chlorine at position 6 exerts a moderate electron-withdrawing effect through both inductive and weak resonance mechanisms [13]. With an electronegativity of 3.16, chlorine draws electron density from the ring system while also participating in limited resonance interactions [13]. The combination of these effects results in a net electron-withdrawing influence that complements the fluorine substitution.

Table 2: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect |

|---|---|---|---|

| Chlorine at position 6 | Inductive withdrawal | Weak resonance donation | Moderate electron-withdrawing |

| Fluorine at position 4 | Strong inductive withdrawal | Minimal resonance | Strong electron-withdrawing |

| Carboxylic acid at position 2 | Inductive withdrawal | Mesomeric withdrawal | Very strong electron-withdrawing |

The cumulative effect of both halogen substituents creates a highly electron-deficient aromatic system [8]. This electronic environment significantly influences the compound's reactivity, stability, and biological activity. The electron-withdrawing effects reduce the nucleophilicity of the indole ring, making it less susceptible to electrophilic aromatic substitution reactions while potentially enhancing its stability under oxidative conditions [14].